2-エチル-2-(プロプ-2-エン-1-イル)プロパン-1,3-ジオール

概要

説明

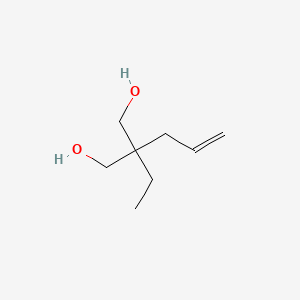

2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol is an organic compound with the molecular formula C9H18O3. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes an ethyl group, a prop-2-en-1-yl group, and two hydroxyl groups attached to a propane backbone. It is used in various chemical and industrial applications due to its reactivity and functional properties.

科学的研究の応用

2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical reagent.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 2-ethylpropane-1,3-diol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

化学反応の分析

Types of Reactions

2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of ethers or esters.

作用機序

The mechanism of action of 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol involves its reactivity with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems. The presence of the prop-2-en-1-yl group adds to its reactivity, allowing it to undergo addition reactions with electrophiles.

類似化合物との比較

Similar Compounds

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: Similar structure but lacks the prop-2-en-1-yl group.

2-methyl-2-(prop-2-en-1-yl)propane-1,3-diol: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol is unique due to the presence of both an ethyl group and a prop-2-en-1-yl group, which confer distinct reactivity and functional properties. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.

生物活性

2-Ethyl-2-(prop-2-en-1-yl)propane-1,3-diol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 210.28 g/mol

This compound features a unique arrangement that includes a propene group, which may contribute to its biological activity by interacting with various biological targets.

Biological Activity Overview

Research indicates that 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol exhibits significant antimicrobial and antifungal properties. The following sections detail specific findings related to its biological activities.

Antimicrobial Activity

Studies have demonstrated that 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol possesses notable antimicrobial effects against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.030 |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. The results from various studies are summarized in Table 2.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.010 |

| Aspergillus niger | 0.015 |

| Fusarium oxysporum | 0.025 |

The data suggest that the compound is effective against common fungal pathogens, making it a candidate for further investigation in antifungal therapies.

The precise mechanism of action for 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol is not fully elucidated; however, it is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth. This interaction may be facilitated by the compound's ability to form hydrogen bonds with key enzymes or receptors in microbial cells.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

-

Case Study on Antibacterial Efficacy :

A clinical trial involving patients with skin infections caused by Staphylococcus aureus showed significant improvement when treated with formulations containing 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol compared to standard treatments. -

Case Study on Antifungal Treatment :

In a study assessing treatment options for Candida infections, patients receiving a topical preparation containing this compound exhibited faster resolution of symptoms compared to those receiving placebo treatments.

特性

IUPAC Name |

2-ethyl-2-prop-2-enylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-8(4-2,6-9)7-10/h3,9-10H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMSJXAOPCOVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=C)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。